An In-depth Technical Guide to the Chemical Properties of Praseodymium Carbonate Octahydrate
An In-depth Technical Guide to the Chemical Properties of Praseodymium Carbonate Octahydrate
This guide provides a comprehensive technical overview of Praseodymium(III) Carbonate Octahydrate (Pr₂(CO₃)₃·8H₂O), a key precursor in advanced materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its chemical behavior, synthesis, and thermal decomposition, ensuring a deep, actionable understanding for laboratory and industrial applications.
Executive Summary: The Significance of a Versatile Precursor
Praseodymium Carbonate Octahydrate is a moderately water-insoluble, crystalline solid that serves as a critical intermediate in the production of high-purity praseodymium oxide, metallic praseodymium, and various advanced materials.[1][2] Its utility stems from its predictable reactivity and decomposition pathway, allowing for precise control over the stoichiometry and morphology of the final products. This guide elucidates the key chemical properties that underpin its role in fabricating materials such as high-strength magnets, specialized glass and ceramics, and catalysts.[3][4]
Core Physicochemical Properties
Praseodymium Carbonate Octahydrate is most commonly encountered as a light green crystalline powder.[3][5] Its fundamental properties are summarized below, providing a baseline for its handling and application.
| Property | Value | Source(s) |
| Chemical Formula | Pr₂(CO₃)₃·8H₂O | [2] |
| Molecular Weight | 605.97 g/mol | [2][4] |
| Appearance | Light green crystalline solid/powder | [4][5] |
| CAS Number | 14948-62-0 | [2][4] |
| Solubility in Water | Insoluble (Molar Solubility: 1.99 × 10⁻⁶ mol/L at 25 °C) | [4] |
| Solubility in Acids | Soluble with effervescence | [4][5] |
| Crystal System | Belongs to the lanthanide carbonate series, often exhibiting structures related to the tengerite type, potentially monoclinic. | [6] |
Synthesis and Material Handling
The synthesis of Praseodymium Carbonate Octahydrate is typically achieved via aqueous precipitation. The choice of this method is strategic: it leverages the compound's low water solubility to drive the reaction to completion, yielding a product that can be easily isolated by filtration.
Experimental Protocol: Aqueous Precipitation Synthesis
This protocol describes a standard laboratory-scale synthesis. The core principle is the reaction of a soluble praseodymium salt with a carbonate source, causing the insoluble Pr₂(CO₃)₃·8H₂O to precipitate.
Methodology:
-
Precursor Preparation: Prepare a 0.5 M solution of Praseodymium(III) chloride (PrCl₃) in deionized water. Separately, prepare a 1.0 M solution of sodium bicarbonate (NaHCO₃).
-
Precipitation Reaction: While vigorously stirring the PrCl₃ solution at room temperature, slowly add the NaHCO₃ solution dropwise. The immediate formation of a light green precipitate will be observed. The use of bicarbonate is crucial as it maintains a controlled pH, preventing the co-precipitation of praseodymium hydroxides.
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Reaction Stoichiometry: The underlying reaction is: 2 PrCl₃(aq) + 6 NaHCO₃(aq) → Pr₂(CO₃)₃(s)↓ + 6 NaCl(aq) + 3 H₂O(l) + 3 CO₂(g)
-
Aging the Precipitate: Continue stirring the slurry for 1-2 hours after the addition is complete. This "aging" step allows for the crystal structure to mature, improving the filterability and purity of the final product.
-
Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the filter cake sequentially with copious amounts of deionized water to remove soluble byproducts (e.g., NaCl), followed by a final wash with ethanol or acetone to facilitate drying.
-
Drying: Dry the product in a desiccator over a mild desiccant or in a low-temperature oven (not exceeding 40°C) to prevent premature loss of hydration water.
Visualization of the Synthesis Workflow
Caption: Aqueous precipitation workflow for Pr₂(CO₃)₃·8H₂O synthesis.
Storage and Handling
Praseodymium Carbonate Octahydrate is stable under ambient conditions but should be stored in a tightly sealed container to prevent efflorescence (loss of water of hydration) or absorption of atmospheric CO₂ and moisture.[3]
Chemical Reactivity and Solubility
Aqueous Solubility
The compound is practically insoluble in water, a characteristic property of most metal carbonates.[5] This low solubility is governed by its lattice energy and the hydration energies of its constituent ions. The quantitative molar solubility is approximately 1.99 × 10⁻⁶ mol/L, underscoring its insolubility.[4]
Reactivity with Acids
A defining chemical property is its vigorous reaction with acids to form a soluble praseodymium salt, water, and carbon dioxide gas.[4][5] This reaction is not only a key chemical identifier but also the primary route for converting the carbonate into other praseodymium compounds for further applications.
General Reaction: Pr₂(CO₃)₃(s) + 6 H⁺(aq) → 2 Pr³⁺(aq) + 3 H₂O(l) + 3 CO₂(g)↑[4]
The kinetics of this reaction are typically controlled by the diffusion of the acid to the solid's surface. Studies on analogous rare-earth systems show that the process can be modeled by a shrinking core model, where the reaction rate is initially chemically controlled and later limited by diffusion through a product/ash layer.[7][8]
Thermal Decomposition: A Stepwise Transformation
The thermal decomposition of Praseodymium Carbonate Octahydrate is a multi-stage process that is fundamental to its application as a precursor for praseodymium oxide. Thermogravimetric analysis (TGA) reveals a sequence of mass loss events corresponding to dehydration and decarboxylation.
The Decomposition Pathway
The process begins with the loss of water molecules, followed by the breakdown of the anhydrous carbonate into an intermediate oxycarbonate, and finally, the formation of the stable oxide.
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Dehydration: The eight water molecules are lost in sequential steps. The initial and most significant loss occurs below 150°C.[1] By 100°C, approximately six molecules of crystal water are typically lost.[3]
-
Anhydrous Carbonate Formation: Complete dehydration leads to the formation of anhydrous Pr₂(CO₃)₃.
-
Oxycarbonate Intermediate: The anhydrous carbonate decomposes further to form praseodymium dioxymonocarbonate (Pr₂O₂CO₃).
-
Final Oxide Formation: Upon further heating, the oxycarbonate loses the final molecule of CO₂ to yield praseodymium oxide. The final stoichiometry of the oxide (e.g., Pr₆O₁₁) depends on the temperature and atmospheric conditions.[8]
Quantitative Thermal Analysis
The following table summarizes the expected decomposition stages and theoretical mass losses.
| Temperature Range (°C) | Process | Intermediate/Final Product | Theoretical Mass Loss (%) |
| 30 - 200 | Dehydration | Pr₂(CO₃)₃ | 23.77% |
| ~400 - 550 | Decarboxylation | Pr₂O₂CO₃ | 7.26% |
| > 550 | Final Decarboxylation | Pr₆O₁₁ (as final example) | 2.42% |
Visualization of the Decomposition Pathway
Caption: Thermal decomposition pathway of Pr₂(CO₃)₃·8H₂O.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized material.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Praseodymium Carbonate Octahydrate is characterized by several key absorption bands:
-
O-H Stretching: A broad, strong absorption band is observed in the region of 3200-3500 cm⁻¹. This is indicative of the stretching vibrations of the water of hydration.[9]
-
Carbonate Vibrations: The carbonate ion (CO₃²⁻) gives rise to sharp, intense absorption bands. The most prominent peaks are typically found around 1330-1500 cm⁻¹ (asymmetric stretching) and ~850 cm⁻¹ (out-of-plane bending).[9] The presence of multiple, distinct carbonate peaks can indicate different coordination environments for the carbonate groups within the crystal lattice.[6]
-
Pr-O Vibrations: In the far-infrared region (below 700 cm⁻¹), bands corresponding to Pr-O stretching vibrations can be observed.
The absence of sharp peaks around 3600 cm⁻¹ confirms that praseodymium hydroxide is not present as a significant impurity.
Conclusion and Future Outlook
Praseodymium Carbonate Octahydrate is a compound whose value lies in its well-defined chemical properties. Its predictable synthesis, low solubility, and stepwise thermal decomposition make it an ideal and controllable precursor for a variety of high-performance materials. For researchers and developers, a thorough understanding of these properties—from the nuances of its precipitation to the specific temperature ranges of its decomposition—is paramount for achieving desired material characteristics, whether in the realm of high-strength permanent magnets, catalytic converters, or specialized optical glasses. Future research may focus on controlling the crystal morphology during synthesis to produce nanostructured oxides with enhanced catalytic or optical properties.
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DTIC. (1961). RARE EARTH OXIDE SYSTEMS. PART II. THE INFRARED SPECTRA OF PRASEODYMIUM OXIDE AND PRASEODYMIUM CARBONATE. Available at: [Link]
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SciSpace. (2015). Leaching Kinetics of Praseodymium in Sulfuric Acid of Rare Earth Elements (REE) Slag Concentrated by Pyrometallurgy from Magnetite Ore. Available at: [Link]
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ResearchGate. (2012). Characterization and application of phase transformation from (PrNd)2(CO3)3-8H2O to (PrNd)(OH)(CO3). Available at: [Link]
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OSTI.GOV. (1971). INFRARED SPECTRA OF RARE EARTH CARBONATES. (Technical Report). Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of praseodymium oxide powder. Available at: [Link]
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ResearchGate. (2015). Leaching kinetics of praseodymium in sulfuric acid of Rare Earth Elements (REE) slag concentrated by pyrometallurgy from magnetite ore. Available at: [Link]
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ResearchGate. (2014). Leaching Kinetics of Praseodymium in Sulfuric Acid of Rare Earth Elements (REE) Slag Concentrated by Pyrometallurgy from Magnetite Ore. Available at: [Link]
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AEM REE. (n.d.). Praseodymium Carbonate with Less Chlorine (Pr2(CO3)3). Available at: [Link]
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SSERC. (n.d.). Rates of reaction (acid-carbonate) – data. Available at: [Link]
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